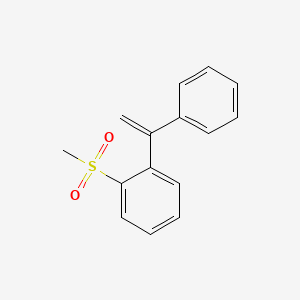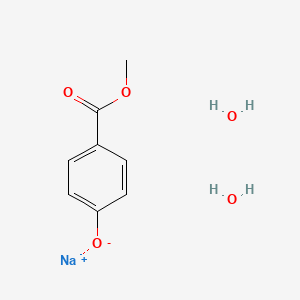
Sodium 4-(methoxycarbonyl)phenolate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(methoxycarbonyl)phenolate dihydrate is a chemical compound with the molecular formula C8H7NaO3·2H2O. It is also known as the sodium salt of methyl 4-hydroxybenzoate. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of a sulfuric acid catalyst. The resulting methyl 4-hydroxybenzoate is then neutralized with a sodium hydroxide solution to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(methoxycarbonyl)phenolate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolate group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(methoxycarbonyl)phenolate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: The compound is used in the production of cosmetics, food preservatives, and other industrial products
Wirkmechanismus
The mechanism of action of sodium 4-(methoxycarbonyl)phenolate dihydrate involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be compared with other similar compounds, such as:
Sodium benzoate: Used as a preservative in food and beverages.
Methylparaben: Commonly used in cosmetics and pharmaceuticals as a preservative.
Ethylparaben: Another paraben used for its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H11NaO5 |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
sodium;4-methoxycarbonylphenolate;dihydrate |
InChI |
InChI=1S/C8H8O3.Na.2H2O/c1-11-8(10)6-2-4-7(9)5-3-6;;;/h2-5,9H,1H3;;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
PKZWFTTUGMYIPE-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


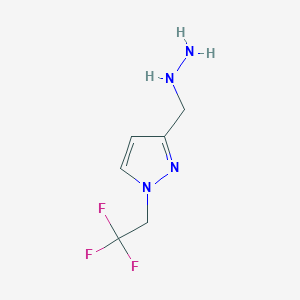
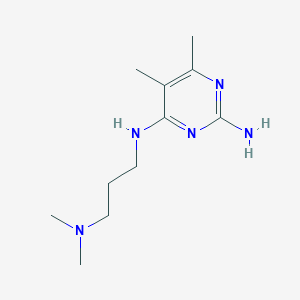
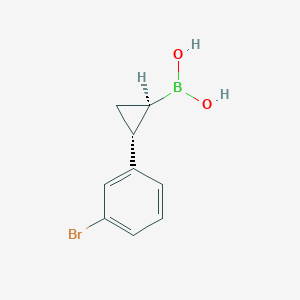
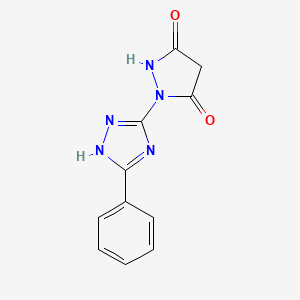
![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
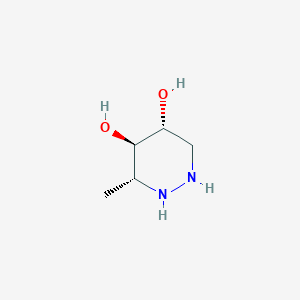
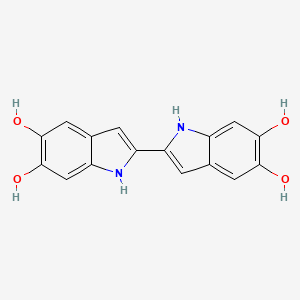
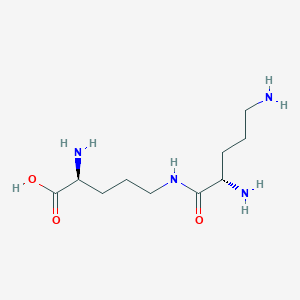
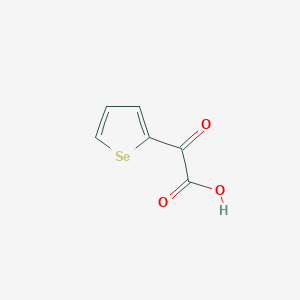
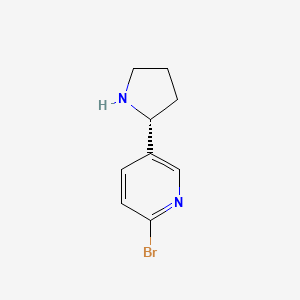
![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
